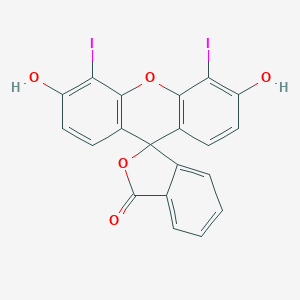

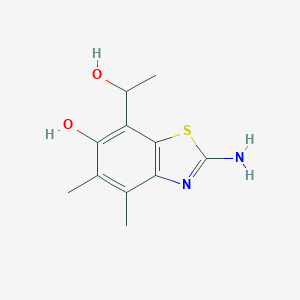

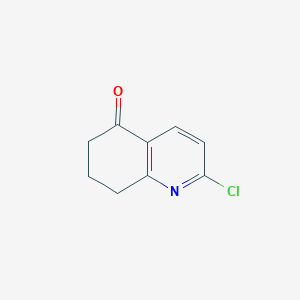

![molecular formula C11H12FN B037478 5-[(4-Fluorophenyl)methyl]-3,4-dihydro-2H-pyrrole CAS No. 113700-23-5](/img/structure/B37478.png)

5-[(4-Fluorophenyl)methyl]-3,4-dihydro-2H-pyrrole

准备方法

合成路线和反应条件

GW-867 的合成涉及在回流丙酮中使用三乙胺将 2,4-二氟硝基苯与 2 (S)-氨基丁酸缩合。 该反应生成 2 (S)-(5-氟-2-硝基苯氨基)丁酸,然后在甲醇和乙酸中用雷尼镍催化氢化还原环化 .

工业生产方法

虽然 GW-867 的具体工业生产方法没有详细记载,但合成通常遵循概述的实验室程序,并可能进行规模调整以适应更大的生产量。

化学反应分析

反应类型

GW-867 主要进行还原和取代反应。最初的合成涉及还原反应,其中硝基被还原为胺基。 此外,由于存在氟和胺等官能团,该化合物可以参与各种取代反应 .

常用试剂和条件

还原: 甲醇和乙酸中的氢气和雷尼镍催化剂。

取代: 初始缩合反应中回流丙酮中的三乙胺.

主要生成产物

科学研究应用

GW-867 广泛用于科学研究,特别是在病毒学和药理学领域。其主要应用是研究人类免疫缺陷病毒,因为它对逆转录酶具有强效抑制作用。 这使其成为开发人类免疫缺陷病毒治疗新策略的宝贵工具 .

作用机制

GW-867 通过抑制人类免疫缺陷病毒 1 的逆转录酶发挥作用。这种抑制阻止病毒复制其遗传物质,从而阻碍其感染新细胞的能力。 该化合物与逆转录酶结合,阻断其活性并破坏病毒复制过程 .

相似化合物的比较

类似化合物

- 福司坦沙韦

- 卡博特格拉韦

- 葛美辛 M2

- 贝德西奈

- 枫香内酯

- 氯喹

- 去(苄基吡啶基)阿扎那韦

- 曲戈苏维德 N

独特性

GW-867 由于其对人类免疫缺陷病毒 1 中逆转录酶的特殊抑制作用而脱颖而出。 其大约 50 小时的相对较长的血浆半衰期使其适合每日一次给药,与其他类似化合物相比,具有更长的作用持续时间 .

属性

IUPAC Name |

5-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FN/c12-10-5-3-9(4-6-10)8-11-2-1-7-13-11/h3-6H,1-2,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWUCQSWOBYQGOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=NC1)CC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70553018 | |

| Record name | 5-[(4-Fluorophenyl)methyl]-3,4-dihydro-2H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70553018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113700-23-5 | |

| Record name | 5-[(4-Fluorophenyl)methyl]-3,4-dihydro-2H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70553018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

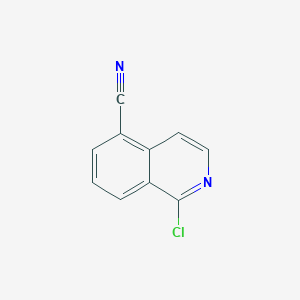

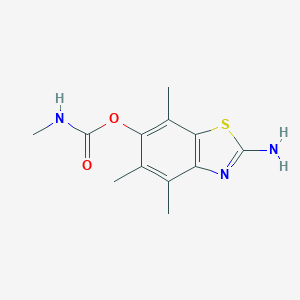

![1-(2,3-Dihydropyrrolo[2,1-b]thiazol-7-yl)ethanone](/img/structure/B37452.png)

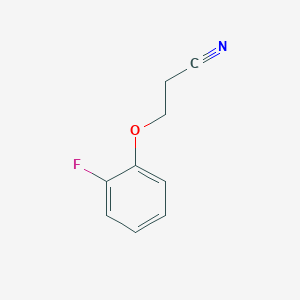

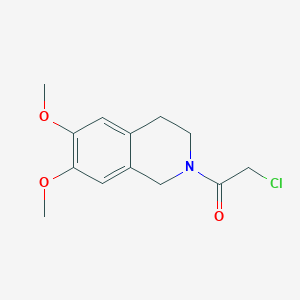

![5,6,13-trimethoxy-12-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),4(16),5,7,11(15),12-hexaene-3,10-dione](/img/structure/B37456.png)

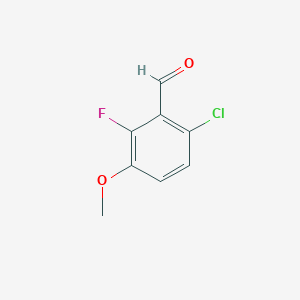

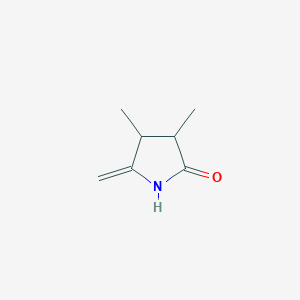

![6-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B37460.png)

![9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene](/img/structure/B37463.png)